molecular formula C14H22O3 B14391694 Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate CAS No. 90122-03-5

Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate

Cat. No.: B14391694
CAS No.: 90122-03-5
M. Wt: 238.32 g/mol
InChI Key: QBRXHEUSARRPCW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate is an organic compound with the molecular formula C14H22O3 It is a derivative of cyclohexene and is characterized by the presence of an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate typically involves the esterification of 2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate
  • Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
  • 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal

Uniqueness

Ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate is unique due to its specific ester group and the position of the substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90122-03-5

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

ethyl 3-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)propanoate

InChI

InChI=1S/C14H22O3/c1-5-17-13(16)7-6-12-10(2)8-11(15)9-14(12,3)4/h8,12H,5-7,9H2,1-4H3

InChI Key

QBRXHEUSARRPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1C(=CC(=O)CC1(C)C)C

Origin of Product

United States

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